molecular formula C19H23ClN2S B11104982 6-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

6-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

Cat. No.: B11104982
M. Wt: 346.9 g/mol
InChI Key: HDIBTYJKXVJLOS-UHFFFAOYSA-N
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Description

6-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,3,3-trimethyl-6-azabicyclo[321]octane is a complex organic compound that features a thiazole ring and a bicyclic octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane typically involves the construction of the thiazole ring followed by the formation of the bicyclic octane structure. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often relies on the use of acyclic starting materials that contain the necessary stereochemical information to allow for the stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as chiral catalysis and desymmetrization processes to achieve the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or the bicyclic structure .

Scientific Research Applications

6-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The thiazole ring and the bicyclic structure allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane is unique due to its specific combination of a thiazole ring and a bicyclic octane structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H23ClN2S

Molecular Weight

346.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1,3-thiazole

InChI

InChI=1S/C19H23ClN2S/c1-18(2)8-15-9-19(3,11-18)12-22(15)17-21-16(10-23-17)13-4-6-14(20)7-5-13/h4-7,10,15H,8-9,11-12H2,1-3H3

InChI Key

HDIBTYJKXVJLOS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C)C

Origin of Product

United States

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